H4 Receptor antagonist 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヒスタミンH4受容体拮抗薬1は、ヒスタミンH4受容体を選択的に阻害する化合物です。ヒスタミンH4受容体はGタンパク質共役型受容体ファミリーに属し、主に骨髄と白血球に発現しています。 これは、好酸球の遊走、肥満細胞の動員、樹状細胞の活性化、T細胞の分化など、免疫細胞の機能に重要な役割を果たしています 。 ヒスタミンH4受容体拮抗薬1は、アレルギー性および炎症性疾患の治療における潜在的な治療用途について研究されています .

準備方法

合成経路と反応条件

ヒスタミンH4受容体拮抗薬1の合成には、中間体の調製と最終的なカップリング反応を含む、複数のステップが含まれます。 反応条件には、通常、収率と純度を最適化するために、有機溶媒、触媒、特定の温度と圧力の設定の使用が含まれます .

工業的生産方法

ヒスタミンH4受容体拮抗薬1の工業的生産には、ラボでの合成をより大規模にスケールアップすることが含まれます。これには、一貫性と安全性を確保するために、反応条件、精製プロセス、および品質管理対策の最適化が必要です。 高性能液体クロマトグラフィーや質量分析などの技術は、品質管理によく使用されます .

化学反応の分析

反応の種類

ヒスタミンH4受容体拮抗薬1は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、異なる酸化状態を形成するために酸化することができ、これはその拮抗作用に影響を与える可能性があります。

還元: 還元反応は、化合物の官能基を修飾することができ、その活性を変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな有機溶媒(例:ジクロロメタン)などがあります。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は化合物の異なる酸化形態を生成する可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります .

科学研究アプリケーション

ヒスタミンH4受容体拮抗薬1は、次のものを含む、幅広い科学研究アプリケーションを持っています。

化学: ヒスタミンH4受容体とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: 免疫細胞の機能に対する影響とその炎症反応を調節する可能性について調査されています。

医学: 喘息、皮膚炎、関節リウマチなどのアレルギー性および炎症性疾患の治療のための潜在的な治療薬として研究されています.

科学的研究の応用

Histamine H4 receptor antagonist 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the histamine H4 receptor and its role in various chemical processes.

Biology: Investigated for its effects on immune cell function and its potential to modulate inflammatory responses.

Industry: Utilized in the development of new drugs targeting the histamine H4 receptor.

作用機序

ヒスタミンH4受容体拮抗薬1は、ヒスタミンH4受容体に選択的に結合することでその効果を発揮し、それによって受容体とヒスタミンの相互作用をブロックします。この阻害は、免疫細胞の機能と炎症反応に関与する下流のシグナル伝達経路の活性化を防ぎます。 分子標的には、好酸球、肥満細胞、T細胞など、さまざまな免疫細胞が含まれます 。 関与する経路には、サイトカインとケモカインの産生の調節と転写因子のシグナル伝達などがあります .

類似の化合物との比較

ヒスタミンH4受容体拮抗薬1は、次のものなど、他の類似の化合物と比較することができます。

JNJ 7777120: 抗炎症特性を持つ別の選択的なヒスタミンH4受容体拮抗薬です.

JNJ 39758979: 実験的なそう痒症とアトピー性皮膚炎を軽減する効果を示した、強力で選択的なヒスタミンH4受容体拮抗薬です.

Toreforant: 関節リウマチ、喘息、乾癬の臨床試験でテストされたヒスタミンH4受容体拮抗薬です.

ヒスタミンH4受容体拮抗薬1は、ヒスタミンH4受容体に対する特定の結合親和性と選択性においてユニークであり、免疫細胞の機能と炎症性疾患における受容体の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Histamine H4 receptor antagonist 1 can be compared with other similar compounds, such as:

JNJ 7777120: Another selective histamine H4 receptor antagonist with anti-inflammatory properties.

JNJ 39758979: A potent and selective histamine H4 receptor antagonist that showed efficacy in reducing experimental pruritus and atopic dermatitis.

Toreforant: A histamine H4 receptor antagonist tested in clinical studies for rheumatoid arthritis, asthma, and psoriasis.

Histamine this compound is unique in its specific binding affinity and selectivity for the histamine H4 receptor, making it a valuable tool for studying the receptor’s role in immune cell function and inflammatory diseases .

生物活性

The histamine H4 receptor (H4R) is a G-protein-coupled receptor that plays a significant role in immune responses and inflammation. H4 receptor antagonists, including H4 Receptor Antagonist 1 (often referred to as JNJ7777120), have emerged as potential therapeutic agents for various inflammatory and allergic conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and potential therapeutic applications.

H4R antagonists exert their effects primarily by inhibiting the signaling pathways activated by histamine binding to the H4 receptor. The following key mechanisms have been identified:

- Inhibition of Cytokine Production : H4R antagonists significantly reduce the production of pro-inflammatory cytokines such as IL-12 and CCL2, which are associated with T-helper cell responses. This modulation helps shift the immune response from a T-helper 2 (Th2) dominated environment to a more balanced Th1/Th2 response .

- Regulation of T-Cell Responses : Studies have shown that treatment with JNJ7777120 leads to a decrease in T-cells expressing IFN-γ and T-bet, indicating a suppression of Th1 cell activity in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) . This suggests that H4R antagonists can effectively modulate T-cell imbalances that contribute to chronic inflammation.

- Chemotaxis and Cell Migration : The H4 receptor is involved in the chemotaxis of various leukocytes, including eosinophils and mast cells. Antagonists like JNJ7777120 inhibit this migration, thereby reducing the accumulation of inflammatory cells at sites of tissue damage .

Research Findings

Recent studies have highlighted the therapeutic potential of H4R antagonists across various models:

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) :

-

Diabetic Retinopathy :

- A study demonstrated that administration of an H4R antagonist significantly decreased macrophage infiltration in the retinas of diabetic mice, leading to reduced inflammation and vascular leakage. These results support the hypothesis that targeting the H4 receptor could provide a novel approach for treating diabetic complications .

特性

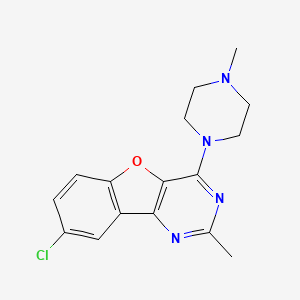

IUPAC Name |

8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJLUPNSRRNJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。